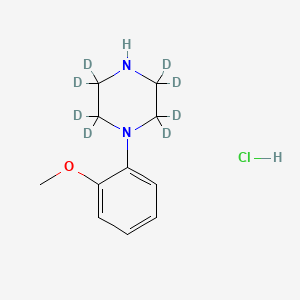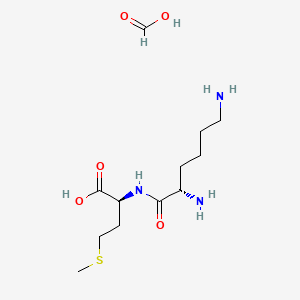
Lys-met formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Lys-met formate can be synthesized through the reaction of lysine and methionine in the presence of formic acid. The reaction typically involves the following steps:
- Dissolution of lysine and methionine in an appropriate solvent, such as water or ethanol.
- Addition of formic acid to the solution to facilitate the formation of the formate salt.
- Stirring the mixture at a controlled temperature, usually around room temperature, for a specific period to ensure complete reaction.
- Isolation of the product by filtration or crystallization, followed by drying to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated systems to ensure high yield and purity. The process may include:
- Large-scale dissolution of lysine and methionine in industrial-grade solvents.
- Controlled addition of formic acid using automated dosing systems.
- Continuous stirring and monitoring of reaction parameters such as temperature, pH, and concentration.
- Use of filtration and crystallization equipment to isolate and purify the final product.
化学反应分析
Types of Reactions
Lys-met formate undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formate group can be reduced to formaldehyde under specific conditions.
Substitution: The amino groups in lysine and methionine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles, including amines and thiols, can react with the amino groups in the presence of suitable catalysts.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Formaldehyde.
Substitution: Substituted lysine and methionine derivatives.
科学研究应用
Lys-met formate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of peptide synthesis and reactions.
Biology: Employed in studies of protein structure and function, as well as enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialized biochemical reagents and as an additive in various industrial processes.
作用机制
The mechanism by which Lys-met formate exerts its effects involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Signal Transduction: this compound may modulate signal transduction pathways by interacting with receptors or other signaling molecules.
Protein Modification: The compound can participate in post-translational modifications of proteins, influencing their structure and function.
相似化合物的比较
Lys-met formate can be compared with other similar compounds, such as:
Lysine-Acetate Salt: Similar in structure but with acetate instead of formate, leading to different chemical properties and reactivity.
Methionine-Succinate Salt: Contains succinate instead of formate, resulting in distinct biological and chemical behavior.
Lysine-Glutamate Salt: Features glutamate in place of formate, affecting its interactions and applications.
Uniqueness
This compound is unique due to its specific combination of lysine, methionine, and formic acid, which imparts distinct chemical and biological properties. Its ability to participate in various reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
103404-63-3 |
|---|---|
分子式 |
C12H25N3O5S |
分子量 |
323.408 |
IUPAC 名称 |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylsulfanylbutanoic acid;formic acid |
InChI |
InChI=1S/C11H23N3O3S.CH2O2/c1-18-7-5-9(11(16)17)14-10(15)8(13)4-2-3-6-12;2-1-3/h8-9H,2-7,12-13H2,1H3,(H,14,15)(H,16,17);1H,(H,2,3)/t8-,9-;/m0./s1 |
InChI 键 |
HXZZLJUGWDVAGV-OZZZDHQUSA-N |
SMILES |
CSCCC(C(=O)O)NC(=O)C(CCCCN)N.C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


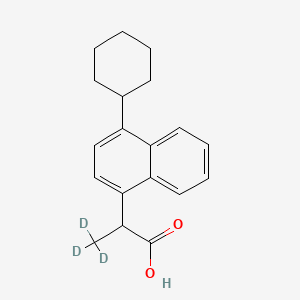
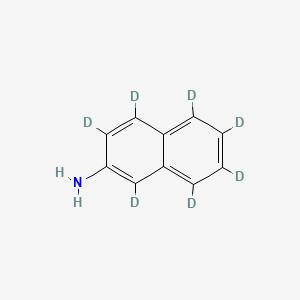
![2-Azabicyclo[2.1.1]hexane-1-carboxamide,2-acetyl-N-methyl-(9CI)](/img/new.no-structure.jpg)
![[(1S,2R,3S,4R,6Z,10S)-2-hydroxy-6,10-dimethyl-3-propan-2-yl-11-oxabicyclo[8.1.0]undec-6-en-4-yl] (E)-3-phenylprop-2-enoate](/img/structure/B564344.png)
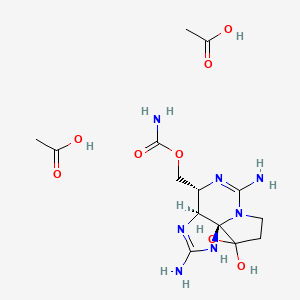
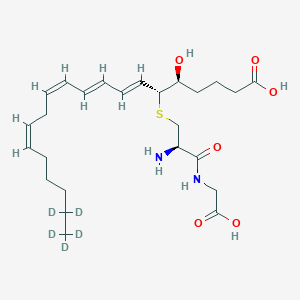
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564351.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![OXAZOLO[3,2-A][1,3]DIAZEPINE](/img/structure/B564354.png)
